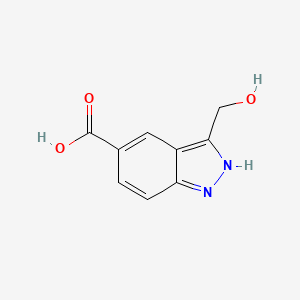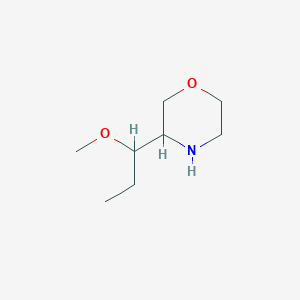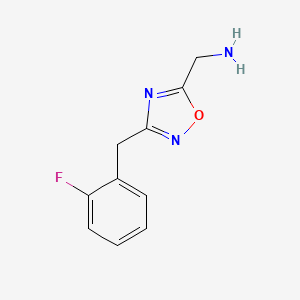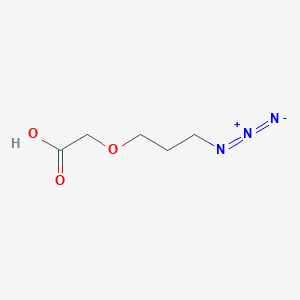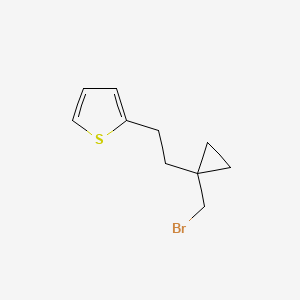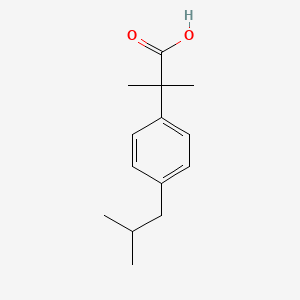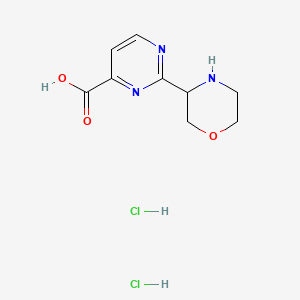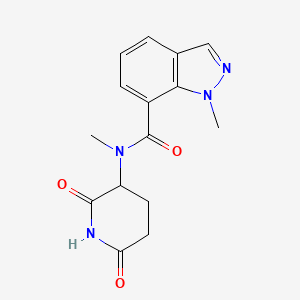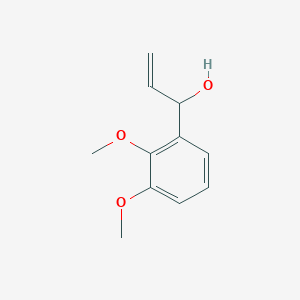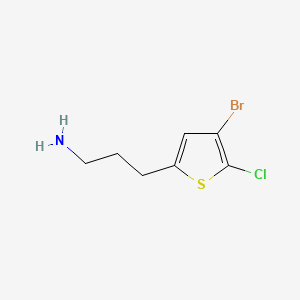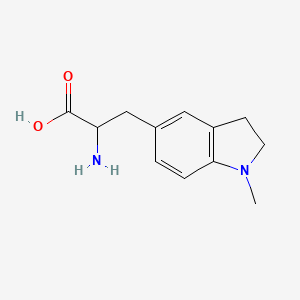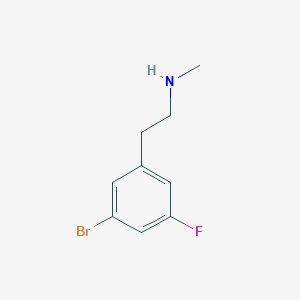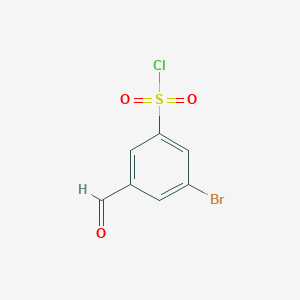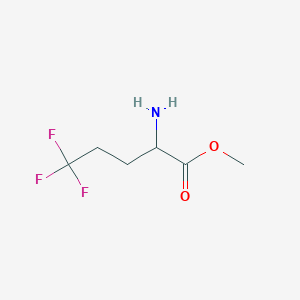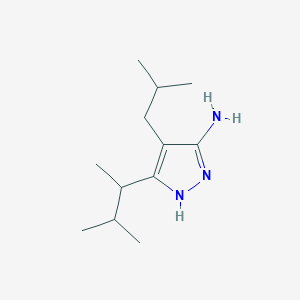
4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to scalable production.
化学反応の分析
Types of Reactions
4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: Formation of N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Halogenation or alkylation at the nitrogen or carbon atoms using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Halogenated or alkylated pyrazoles
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
- 4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazole
- 4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-ol
Uniqueness
4-Isobutyl-3-(3-methylbutan-2-yl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C12H23N3 |
|---|---|
分子量 |
209.33 g/mol |
IUPAC名 |
5-(3-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-7(2)6-10-11(9(5)8(3)4)14-15-12(10)13/h7-9H,6H2,1-5H3,(H3,13,14,15) |
InChIキー |
SMPNAMMSPXLUTF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(NN=C1N)C(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


